molecular formula C17H19BrClNO B4808147 N-2-adamantyl-5-bromo-2-chlorobenzamide

N-2-adamantyl-5-bromo-2-chlorobenzamide

Cat. No.: B4808147
M. Wt: 368.7 g/mol
InChI Key: UZVRGOUVCAPZCM-UHFFFAOYSA-N
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Description

N-2-Adamantyl-5-bromo-2-chlorobenzamide is a benzamide derivative characterized by a substituted adamantyl group at the N-position and halogen atoms (bromo and chloro) on the benzamide aromatic ring. The bromo and chloro substituents at positions 5 and 2 of the benzamide ring may influence electronic properties and intermolecular interactions, such as halogen bonding.

Properties

IUPAC Name

N-(2-adamantyl)-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClNO/c18-13-1-2-15(19)14(8-13)17(21)20-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVRGOUVCAPZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on benzamide derivatives with halogen substituents, sulfonamide linkages, or bulky N-substituents, as identified in the evidence.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features Potential Applications/Notes
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide Not provided C₂₀H₁₈BrClN₂O₂S ~489.8 g/mol Cyclopropyl group, naphthalene sulfonamide, bromo/chloro benzamide Likely explored for sulfonamide-based therapeutics (e.g., enzyme inhibition)
5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide 150355-01-4 Not provided Not provided Benzothiadiazole core, multiple bromo substituents, sulfonylamino linkage Possible use in materials science or as a fluorescent probe due to benzothiadiazole moiety
5-Bromo-2-chloro-N-{5-chloro-4-nitro-2-methylphenyl}benzamide Not provided C₁₄H₉BrCl₂N₂O₃ 404.04 g/mol Nitro and methyl groups on N-phenyl, dual chloro substituents Potential precursor for agrochemicals or dyes (nitro groups often redox-active)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Not provided C₁₄H₁₁BrFNO₂ 324.15 g/mol Fluoro substituent, methoxyphenyl group Fluorine may enhance bioavailability; methoxy group could modulate solubility
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide 328253-31-2 C₂₂H₁₄BrClN₂O₃ ~481.7 g/mol Coumarin (chromen-2-one) moiety, bromo/chloro benzamide Coumarin derivatives often studied for anticancer or antimicrobial activity

Key Findings:

Substituent Effects: Halogens: Bromo and chloro substituents enhance electrophilicity and may participate in halogen bonding, critical for target engagement. Adamantyl vs.

Functional Group Diversity :

  • Sulfonamide Linkages (e.g., ) are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas coumarin moieties () are linked to fluorescence and antioxidant activity.
  • Nitro and Methoxy Groups () influence redox behavior and solubility, respectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-adamantyl-5-bromo-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-2-adamantyl-5-bromo-2-chlorobenzamide

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